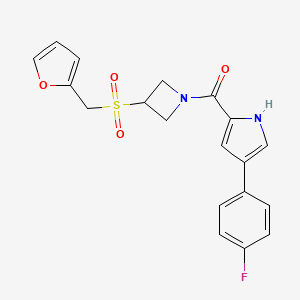

![molecular formula C15H9N3O6S B2678534 Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate CAS No. 391228-53-8](/img/structure/B2678534.png)

Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

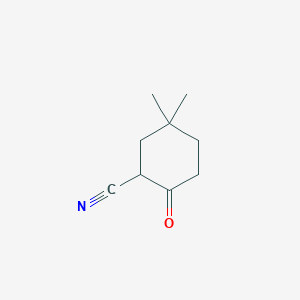

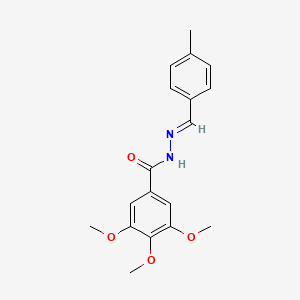

The thiazole ring in the structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

While specific chemical reactions involving “Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate” are not available, benzothiazole derivatives have been found to exhibit a wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .

科学的研究の応用

Antibacterial and Antifungal Activities

Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate derivatives have been investigated for their potential antibacterial and antifungal activities. Research indicates that certain analogs within this chemical class exhibit promising antibacterial properties against pathogens such as Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells. This suggests a potential for these compounds in developing new antimicrobial agents (Palkar et al., 2017). Additionally, novel benzothiazole pyrimidine derivatives have shown significant in vitro antibacterial and antifungal activities, outperforming standard drugs in some cases, which highlights their therapeutic potential (Maddila et al., 2016).

Catalytic Applications in Organic Synthesis

This compound and its derivatives are also explored in the context of organic synthesis. For instance, they have been used to facilitate the synthesis of palladium(II) benzothiazolin-2-ylidene complexes, which are effective catalysts for Heck coupling reactions. This application demonstrates the versatility of benzo[d]thiazol-2-ylmethyl derivatives in enhancing the efficiency of synthetic organic chemistry (Yen et al., 2006).

Anticancer Research

There is ongoing research into the anticancer properties of benzothiazole derivatives, including those related to this compound. Studies have identified several compounds within this class that exhibit anticancer activities, targeting various cancer cell lines such as glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. These findings suggest a potential role for this compound derivatives in cancer therapy (Osmaniye et al., 2018).

Green Chemistry Synthesis

The synthesis of benzothiazole compounds, including this compound, has been aligned with principles of green chemistry to reduce environmental impact. Recent advances in this area focus on sustainable synthetic processes that minimize the use of hazardous substances and promote efficient resource use. Such research not only contributes to the development of new pharmaceuticals but also to the advancement of environmentally friendly chemical synthesis (Gao et al., 2020).

Corrosion Inhibition

Derivatives of this compound have been studied for their corrosion inhibition properties, especially for protecting carbon steel in acidic environments. These studies have revealed that such compounds can significantly reduce the rate of corrosion, making them valuable for industrial applications where metal preservation is critical (Hu et al., 2016).

特性

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O6S/c19-15(9-5-10(17(20)21)7-11(6-9)18(22)23)24-8-14-16-12-3-1-2-4-13(12)25-14/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCDNRAOQJSEOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

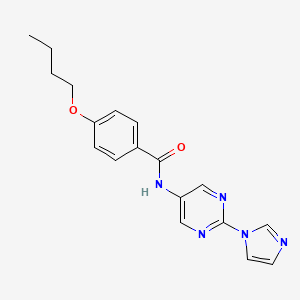

![N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2678457.png)

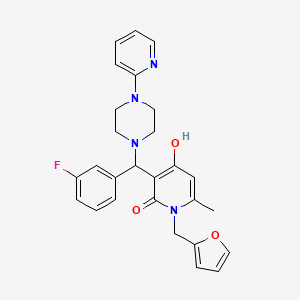

![1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one](/img/structure/B2678460.png)

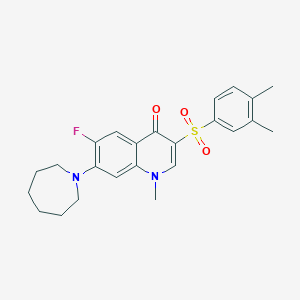

![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678461.png)

![N-(3-(5-(4-fluorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2678464.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2678466.png)